Isamoltane hemifumarate
Overview
Description
Isamoltane hemifumarate is a selective antagonist of the 5-HT1B receptor, with an IC50 of 39 nM for inhibiting the binding of [125I]ICYP to 5-HT1B recognition sites in rat brain membranes . It also has affinity for β-adrenergic receptors .
Molecular Structure Analysis
The molecular formula of Isamoltane hemifumarate is C36H48N4O8 . The molecular weight is 664.8 g/mol . The IUPAC name is (E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol .Physical And Chemical Properties Analysis
The physical and chemical properties of Isamoltane hemifumarate include a molecular weight of 664.8 g/mol, a hydrogen bond donor count of 6, a hydrogen bond acceptor count of 10, and a rotatable bond count of 16 . The exact mass is 664.34721450 g/mol, and the monoisotopic mass is also 664.34721450 g/mol .Scientific Research Applications
Cerebral Blood Flow Regulation : Isamoltane hemifumarate acts as a 5-HT1B receptor antagonist, playing a role in cerebral blood flow regulation after subarachnoid hemorrhage (SAH). It has been found to prevent the sustained fall in regional cerebral blood flow (rCBF) seen after SAH by blocking the synthesis of 20-HETE, a factor contributing to the fall in rCBF by potentiating the vasoconstrictor response of cerebral vessels to 5-HT (Cambj-Sapunar et al., 2003).
β-Adrenergic Receptor Blockade : Isamoltane is effective in blocking β-adrenergic receptor responses, as demonstrated in a study assessing its effects on changes induced by albuterol on bronchomotor tone, skeletal muscle, circulatory system, and metabolism (Bauer et al., 1993).
Interactions with 5-HT1 Receptors : Isamoltane exhibits interaction with 5-HT1 receptor subtypes in the rat brain, particularly inhibiting the binding of [125I]ICYP to 5-HT1B recognition sites. Its selectivity for 5-HT1B receptors is significantly greater than for 5-HT1A receptors (Waldmeier et al., 1988).
5-HT Neurotransmission : Isamoltane affects 5-HT neurotransmission in the rat brain, showing potential as a 5-HT1B receptor antagonist. It has been found to increase 5-HT turnover in specific brain regions and induce behavioral responses indicative of increased synaptic 5-HT concentration (Rényi et al., 2004).
Neophobic Behavior Modulation in Rats : Isamoltane exhibits anxiolytic-like properties, modulating behavioral responses in rats encountering novel objects or situations. It counteracts fear-induced suppression of behavioral responses, which is not observed with other beta-blocking agents like propranolol (Delini-Stula & Hunn, 1988).
Safety And Hazards
Safety measures for handling Isamoltane hemifumarate include wearing safety goggles with side-shields, protective gloves, and impervious clothing . Suitable respiratory protection should be used, and the product should be kept away from drains, water courses, or the soil . Clean spillages in a safe way as soon as possible .
properties
IUPAC Name |
(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H22N2O2.C4H4O4/c2*1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;5-3(6)1-2-4(7)8/h2*3-10,13-14,17,19H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHSBYUSDSJLAQ-WXXKFALUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isamoltane hemifumarate |
Citations
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